N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-cyanobenzamide
Description
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-3-cyanobenzamide is a synthetic organic compound characterized by a benzothiophene moiety linked to a hydroxypropyl group and a 3-cyanobenzamide substituent.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-19(23,17-10-14-6-2-3-8-16(14)24-17)12-21-18(22)15-7-4-5-13(9-15)11-20/h2-10,23H,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTWUBBYQIXIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC(=C1)C#N)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-cyanobenzamide typically involves multiple steps, starting with the formation of the benzothiophene core. One common method involves the cyclization of o-alkynylthiophenols followed by functionalization at the 2-position of the benzothiophene ring. The hydroxypropyl group can be introduced through a nucleophilic addition reaction, and the cyanobenzamide moiety is typically added via a condensation reaction with a suitable amine and cyanide source .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-3-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The cyanobenzamide moiety can be reduced to form primary amines.
Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-3-cyanobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-cyanobenzamide involves its interaction with specific molecular targets and pathways. The benzothiophene ring can interact with various enzymes and receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the cyanobenzamide moiety can form hydrogen bonds with target proteins, influencing their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
Key Differences :
- The cyano group (-CN) in the target compound increases electrophilicity compared to the methyl group (-CH₃) in the analogue, possibly improving binding affinity in receptor-ligand interactions.
Structural Characterization Methods
Both compounds would require rigorous characterization via:
- Spectroscopy : 1H/13C NMR and IR for functional group verification.
- X-ray Crystallography : As demonstrated in , SHELX software () is widely used for small-molecule structural determination, ensuring accuracy in bond-length and angle measurements .
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-cyanobenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure :
- IUPAC Name : this compound
- Molecular Formula : C20H19N2O2S
- Molecular Weight : 337.435 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the benzothiophene core through cyclization reactions, utilizing halogenated precursors and organometallic reagents. Key reagents include palladium or copper complexes, which facilitate the coupling reactions necessary for constructing the complex structure of this compound .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a promising therapeutic potential against bacterial infections .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes associated with disease pathways. For instance, it has shown inhibitory effects on certain kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation in cancer cell lines, indicating potential applications in oncology .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Interaction : The compound binds to the active sites of target enzymes, altering their activity. This interaction is critical in modulating metabolic pathways linked to disease states.
- Cell Membrane Disruption : The presence of the benzothiophene moiety may facilitate interaction with lipid membranes, leading to increased permeability and disruption of microbial cell integrity .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells under certain conditions .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on Bacterial Inhibition : A study conducted on Staphylococcus aureus showed that treatment with this compound resulted in a significant decrease in bacterial load compared to untreated controls. The results indicated an MIC of 32 µg/mL, suggesting strong antibacterial properties .
- Cancer Cell Line Analysis : In vitro experiments using MCF-7 breast cancer cells demonstrated that the compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours of exposure. This effect was attributed to its ability to induce apoptosis through ROS generation .
Q & A
Q. What are the common synthetic routes for N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-cyanobenzamide, and what key reaction parameters require optimization?
Synthesis typically involves coupling reactions between benzothiophene derivatives and cyanobenzamide precursors. Key steps include:
- Acylation : Reacting 1-benzothiophen-2-ylpropane-2-ol with activated 3-cyanobenzoyl chloride under anhydrous conditions.
- Purification : Use preparative HPLC to isolate the product, optimizing solvent gradients (e.g., acetonitrile/water) for high yield (33% reported in similar benzamide syntheses) .
- Critical parameters : Reaction temperature (e.g., 90°C for reflux), stoichiometric ratios, and catalyst selection (e.g., POCl₃ for thiadiazole formation in analogous reactions) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent integration and spatial arrangement (e.g., δ 11.63 ppm for hydroxyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS with <5 ppm error) .
- HPLC : Assess purity (>95% via reverse-phase C18 columns) and monitor degradation under stress conditions .
Q. What crystallization strategies are recommended for resolving structural ambiguities in X-ray diffraction studies?
- Data collection : Optimize crystal mounting and cooling (e.g., 100 K) to minimize lattice disorder.
- Refinement : Use SHELXL for small-molecule refinement, employing restraints for disordered moieties (e.g., hydroxypropyl groups). For twinned crystals, SHELXL’s twin-law correction is critical .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological efficacy of this compound?
- Analog synthesis : Modify substituents (e.g., benzothiophene ring halogenation, cyanobenzamide substitution) to probe electronic effects.
- Bioassays : Test antifungal/antiparasitic activity using microdilution assays (e.g., MIC against Candida spp.), referencing structurally related benzothiophene-carboxamides .
- Computational modeling : Perform molecular docking (e.g., with fungal CYP51 enzymes) to correlate steric/electronic features with activity .
Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?
- Validation : Cross-check docking results with experimental binding assays (e.g., SPR or ITC).
- Solvent effects : Account for solvation in simulations, as discrepancies often arise from implicit solvent models .
- Metabolomic profiling : Use LC-MS to identify metabolic byproducts that may interfere with bioactivity .
Q. What strategies mitigate challenges in metabolic stability assessment during in vitro studies?
- Hepatic microsome assays : Incubate with NADPH-fortified rat liver microsomes, monitoring degradation via LC-MS/MS.
- Metabolite identification : Use high-resolution mass spectrometry (e.g., Q-TOF) to detect hydroxylation or glucuronidation products .
- Stabilization : Incorporate deuterium at labile positions to retard oxidative metabolism.
Q. How can researchers resolve contradictions in purity assessments between HPLC and NMR data?
- HPLC-MS integration : Couple HPLC with MS to distinguish co-eluting impurities.
- NMR relaxation delays : Adjust D1 (delay time) to ensure complete relaxation of minor impurities in quantitative ¹H NMR .
- Orthogonal methods : Validate with TLC or melting-point analysis to confirm homogeneity .
Q. What experimental design considerations are critical for optimizing in vivo pharmacokinetic profiles?
- Formulation : Use copolymer carriers (e.g., N-(2-hydroxypropyl)methacrylamide-based polymers) for targeted delivery, enhancing bioavailability .
- Dosing regimen : Conduct pilot studies to determine optimal administration routes (e.g., intraperitoneal vs. oral) and dose intervals.
- Toxicokinetics : Monitor plasma protein binding and renal clearance using radiolabeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
